7-Chloro-9h-fluoren-2-amine

Description

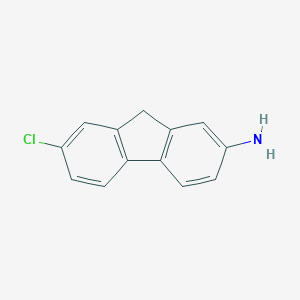

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPXWPONFKFPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289972 | |

| Record name | 7-chloro-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6957-62-6 | |

| Record name | NSC65924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-9H-fluoren-2-amine: Structure, Properties, and Potential Applications

Disclaimer: Direct experimental data for 7-Chloro-9H-fluoren-2-amine is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally related compounds and established principles of organic chemistry to provide a comprehensive overview for research and drug development professionals.

Chemical Structure and Properties

This compound is a halogenated aromatic amine derivative of the tricyclic hydrocarbon fluorene. The presence of the chloro and amino functional groups on the fluorene backbone suggests its potential as a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₀ClN | PubChem |

| Molecular Weight | 215.68 g/mol | PubChem |

| CAS Number | 6957-62-6 | ChemSrc |

| Appearance | Predicted: Crystalline solid | Inferred from similar compounds |

| Melting Point | 134-139 °C | Sigma-Aldrich |

| Boiling Point | Predicted: >300 °C | Inferred from similar compounds |

| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in water. | Inferred from structural analogs |

| SMILES | C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl | PubChem |

| InChI | InChI=1S/C13H10ClN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | PubChem |

Synthesis

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Generalized Experimental Protocol

Step 1: Synthesis of 7-Chloro-2-nitrofluorene

A procedure for the synthesis of 2-chloro-7-nitrofluorene has been reported and can be adapted.[1]

-

Dissolve 2-nitrofluorene in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to the solution.

-

Slowly add a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 7-chloro-2-nitrofluorene by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A common method involves the use of tin(II) chloride in the presence of a strong acid.[2]

-

Suspend 7-chloro-2-nitrofluorene in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize it with a strong base (e.g., NaOH or KOH) to precipitate the tin salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Properties (Predicted)

While experimental spectra for this compound are not available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~7.5 | d |

| H-3 | ~6.7 | dd |

| H-4 | ~7.4 | d |

| H-5 | ~7.6 | d |

| H-6 | ~7.2 | dd |

| H-8 | ~7.5 | d |

| H-9 (CH₂) | ~3.8 | s |

| -NH₂ | ~3.5-4.5 (broad) | s |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~118 |

| C-2 | ~145 |

| C-3 | ~110 |

| C-4 | ~120 |

| C-4a | ~142 |

| C-4b | ~140 |

| C-5 | ~127 |

| C-6 | ~120 |

| C-7 | ~130 |

| C-8 | ~125 |

| C-8a | ~143 |

| C-9 | ~37 |

| C-9a | ~120 |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3500 | N-H stretch (asymmetric) |

| 3300-3400 | N-H stretch (symmetric) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2950 | Aliphatic C-H stretch (CH₂) |

| 1600-1650 | N-H bend |

| 1450-1600 | Aromatic C=C stretch |

| 1250-1335 | Aromatic C-N stretch[3] |

| 1000-1100 | C-Cl stretch |

Mass Spectrometry Fragmentation (Predicted)

In an electron ionization mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation pathways would likely involve the loss of a chlorine atom, the amino group, or HCN.[4][5]

Potential Biological Activities and Applications

The biological activities of this compound have not been reported. However, the fluorene scaffold is present in numerous biologically active compounds, and 2-aminofluorene is a well-studied carcinogen.[6] This suggests that this compound could exhibit a range of biological effects and warrants further investigation.

Potential Areas of Investigation:

-

Anticancer Activity: Many fluorene derivatives have been investigated for their anticancer properties. The introduction of a chlorine atom and an amino group could modulate this activity.

-

Antimicrobial Activity: Halogenated aromatic compounds and various fluorene derivatives have shown antimicrobial effects.[7]

-

HCV Inhibition: Symmetrical 2,7-diaminofluorene derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5A protein.

-

Mutagenicity: 2-Aminofluorene is a known procarcinogen that can be metabolically activated to form DNA adducts, leading to mutations.[8] The chloro-substituted analog should be handled with appropriate caution due to its potential mutagenicity.

Proposed Biological Screening Workflow

For a novel compound like this compound, a systematic screening approach is necessary to identify its biological activities.

Caption: A logical workflow for the biological evaluation of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on its structure as a halogenated aromatic amine, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: As a derivative of 2-aminofluorene, this compound should be treated as potentially carcinogenic and mutagenic.

Conclusion

This compound is a chemical compound with potential for applications in various fields of research, particularly in medicinal chemistry. While direct experimental data is scarce, this guide provides a foundational understanding of its structure, properties, a plausible synthetic route, and predicted spectroscopic characteristics based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate its chemical and biological properties and to explore its potential as a lead compound in drug discovery or as a building block in materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Chloro-9H-fluoren-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-9H-fluoren-2-amine (CAS No. 6957-62-6), a crucial molecule in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

While experimental spectroscopic data for this compound is limited in publicly available literature, this guide synthesizes predicted data for the target molecule and experimental data from structurally analogous compounds, namely 2-aminofluorene and 2-chlorofluorene. This comparative approach allows for a robust estimation of the expected spectral features of this compound.

Chemical Structure and Properties

This compound is a derivative of fluorene, characterized by the presence of a chlorine atom at the C7 position and an amine group at the C2 position.

| Property | Value |

| Molecular Formula | C₁₃H₁₀ClN |

| Molecular Weight | 215.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6957-62-6 |

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound and its related compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrum for this compound

| Adduct | Predicted m/z |

| [M]+ | 215.04962 |

| [M+H]+ | 216.05745 |

| [M+Na]+ | 238.03939 |

| [M-H]- | 214.04289 |

Data sourced from PubChemLite.

Experimental Mass Spectrum for Related Compounds

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| 2-Aminofluorene | 181 | 180, 152[1] |

| 2-Chlorofluorene | 200 | 165, 163[2][3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Expected IR Absorptions for this compound

Based on the spectra of 2-aminofluorene, the following characteristic peaks are expected:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Two bands, characteristic of a primary amine |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands |

| C-N Stretch | 1250-1350 | |

| C-Cl Stretch | 600-800 | |

| C-H Bending (Aromatic) | 690-900 | Dependent on substitution pattern |

Experimental data for 2-aminofluorene shows characteristic N-H stretching and aromatic C-H and C=C stretching vibrations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Chemical Shifts for this compound

Predicting exact chemical shifts is complex; however, the following regions are anticipated based on data from 2-aminofluorene[4] and general substituent effects:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Multiplets |

| Methylene Protons (-CH₂-) | ~3.8 | Singlet |

| Amine Protons (-NH₂) | Broad singlet | Variable, dependent on solvent and concentration |

Predicted ¹³C NMR Chemical Shifts for this compound

Based on data for 2-aminofluorene[1] and 2-chlorofluorene[2], the following chemical shift ranges are expected:

| Carbon(s) | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 150 |

| Methylene Carbon (-CH₂-) | ~37 |

| Carbon attached to Chlorine (C-Cl) | Downfield shift relative to unsubstituted fluorene |

| Carbon attached to Amine (C-NH₂) | Upfield shift relative to unsubstituted fluorene |

Experimental Protocols

Detailed below are general methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of a Solid Sample

-

Sample Preparation: Dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Instrumentation: The spectrum is recorded on an NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR , a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

-

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR of a Solid Sample

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of a Solid Sample

-

Sample Introduction: The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Vaporization: The probe is heated to vaporize the sample into the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of 7-Chloro-9h-fluoren-2-amine

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Chloro-9H-fluoren-2-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a chlorinated derivative of fluoren-2-amine. Its chemical structure consists of a fluorene backbone with a chlorine atom substituted at the 7th position and an amine group at the 2nd position.

Molecular Structure:

The structural formula is characterized by the following identifiers:

-

InChI: InChI=1S/C13H10ClN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2[2]

-

SMILES: C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 215.68 g/mol | |

| Monoisotopic Mass | 215.05017 Da | [2] |

| Melting Point | 134-139 °C | |

| Predicted XlogP | 3.9 | [2] |

| Appearance | Not specified (likely a solid at room temperature) |

Spectroscopic Data

Infrared (IR) Spectroscopy: Primary aromatic amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[3][4] Other expected signals would include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the methylene bridge (below 3000 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and C-N and C-Cl stretching in the fingerprint region.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing chlorine atom. The two protons of the amine group would likely appear as a broad singlet. The methylene protons at the 9-position would also produce a characteristic signal.[3][4]

-

¹³C NMR: The spectrum would display 13 unique carbon signals corresponding to the fluorene backbone, with the carbons attached to the nitrogen and chlorine atoms being significantly shifted.[3]

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of a single nitrogen atom, the molecular weight is odd, following the nitrogen rule.[3] The isotopic pattern of the molecular ion peak would show a significant M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general synthetic approach can be conceptualized based on known organic chemistry reactions for fluorene derivatives. A plausible synthetic route could involve the chlorination of a fluorene precursor followed by nitration and subsequent reduction of the nitro group to an amine.

Below is a generalized workflow for the synthesis and purification of a substituted fluoren-2-amine.

Caption: A conceptual workflow for the synthesis and purification.

Logical Relationships in Property Determination

The determination of the physicochemical and structural properties of a compound like this compound follows a logical progression of experimental and computational methods.

Caption: Logical workflow for compound characterization.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in prominent scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this compound would be a novel area of investigation.

Safety and Handling

References

An In-depth Technical Guide to 7-Chloro-9H-fluoren-2-amine

CAS Number: 6957-62-6 IUPAC Name: 7-chloro-9H-fluoren-2-amine

This technical guide provides a comprehensive overview of this compound, a chlorinated derivative of the polycyclic aromatic hydrocarbon fluorene. Due to the limited availability of detailed experimental data specifically for this compound in publicly accessible literature, this guide also draws upon information from closely related fluorene derivatives to provide a broader context for its potential properties and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClN | PubChem |

| Molecular Weight | 215.68 g/mol | Sigma-Aldrich |

| CAS Number | 6957-62-6 | Sigma-Aldrich |

| IUPAC Name | This compound | Sigma-Aldrich |

| Melting Point | 134-139 °C | Sigma-Aldrich |

| InChI Key | JEPXWPONFKFPCB-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | C1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)N | PubChem |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous fluorene derivatives.

A potential synthetic pathway could involve the following conceptual steps:

Figure 1: A conceptual synthetic pathway for this compound.

Disclaimer: This represents a generalized synthetic scheme. Actual reaction conditions, including reagents, solvents, temperatures, and purification methods, would require experimental optimization.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the fluorene scaffold is a common motif in compounds with a wide range of biological effects. Research on structurally similar molecules suggests potential areas of interest for this compound.

Derivatives of 2,7-diaminofluorene have been investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein. Furthermore, various substituted fluorene compounds have demonstrated significant anticancer and antimicrobial properties. It is plausible that this compound could exhibit similar activities, making it a candidate for further investigation in these therapeutic areas.

Logical Workflow for Investigating Biological Activity

The following diagram outlines a potential experimental workflow for the initial biological screening of this compound, based on the activities of related compounds.

Figure 2: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a comprehensive understanding of its synthesis, properties, and biological activity is currently lacking in the public domain. Based on the known activities of structurally related fluorene derivatives, this compound warrants further investigation, particularly in the areas of antiviral, anticancer, and antimicrobial research. The proposed synthetic and screening workflows in this guide provide a foundational framework for initiating such studies. Researchers are encouraged to perform detailed experimental work to validate these hypotheses and fully characterize this compound.

Solubility Profile of 7-Chloro-9h-fluoren-2-amine in Organic Solvents: A Technical Guide

Disclaimer: Specific experimental solubility data for 7-Chloro-9h-fluoren-2-amine is not extensively available in public literature. This guide provides a comprehensive framework based on the compound's chemical properties and established methodologies for solubility determination. The quantitative data presented herein is illustrative to demonstrate the application of these methods.

Introduction

This compound is an aromatic amine built upon a fluorene backbone. Understanding its solubility profile in various organic solvents is crucial for its application in chemical synthesis, purification, formulation development, and various research contexts. The solubility of a compound is dictated by its physicochemical properties, including its polarity, ability to form hydrogen bonds, and molecular size, as well as the properties of the solvent. As an aromatic amine, this compound is expected to exhibit solubility in a range of organic solvents, influenced by the principle of "like dissolves like." The presence of the amine group allows for potential hydrogen bonding, which may enhance solubility in protic solvents, while the large, predominantly non-polar fluorene structure suggests solubility in non-polar and moderately polar aprotic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is provided below.

| Property | Value |

| CAS Number | 6957-62-6 |

| Molecular Formula | C₁₃H₁₀ClN |

| Molecular Weight | 215.68 g/mol |

| Melting Point | 134-139 °C |

| Appearance | Solid |

| Predicted XlogP | 3.9 |

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a selection of organic solvents at ambient temperature (25°C). This data is intended for illustrative purposes to guide researchers in solvent selection and experimental design.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Toluene | Non-polar Aromatic | ~25 |

| Hexane | Non-polar Aliphatic | < 1 |

| Dichloromethane | Polar Aprotic | ~50 |

| Acetone | Polar Aprotic | ~30 |

| Ethyl Acetate | Polar Aprotic | ~20 |

| Methanol | Polar Protic | ~15 |

| Ethanol | Polar Protic | ~18 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

4.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

4.2 Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[2][3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (as described in Section 5.0) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Analytical Quantification Methods

5.1 UV-Vis Spectrophotometry This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).[4]

-

Prepare Standards: Prepare a series of standard solutions of known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λmax and plot absorbance versus concentration. The resulting graph should be linear (R² > 0.99).

-

Analyze Sample: Measure the absorbance of the diluted, saturated sample and determine its concentration using the calibration curve.[3][5]

5.2 High-Performance Liquid Chromatography (HPLC) HPLC is a more specific and often more sensitive method for quantification, especially in complex matrices.[6]

-

Method Development: Develop a suitable HPLC method. For an aromatic amine, a reversed-phase C18 column is typically effective. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[6]

-

Detector: A UV detector set to the λmax of the compound is commonly used.

-

Calibration: Inject a series of standard solutions of known concentrations to create a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample and determine its concentration from the calibration curve based on the peak area.

References

Quantum Chemical Analysis of 7-Chloro-9h-fluoren-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of a theoretical investigation into the structural, spectroscopic, and electronic properties of 7-Chloro-9h-fluoren-2-amine. Utilizing Density Functional Theory (DFT), this guide outlines the computational workflow, presents key predicted data, and details the standard experimental protocols for validation. Furthermore, a potential biological mechanism of action is explored, highlighting the molecule's theoretical interaction with the serotonin transporter (SERT). This document serves as a foundational guide for researchers engaged in the computational assessment and development of novel fluorene derivatives.

Introduction

Fluorene and its derivatives are a significant class of polycyclic aromatic compounds, recognized for their wide-ranging applications in materials science and medicinal chemistry.[1] Their rigid, planar structure and rich electronic properties make them ideal scaffolds for developing organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1] In the realm of drug development, fluorene derivatives have demonstrated potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4]

The introduction of specific substituents, such as a chloro group and an amine group onto the fluorene backbone, can significantly modulate the molecule's physicochemical and pharmacological properties. This compound is a compound of interest for its potential as a therapeutic agent, possibly targeting neurotransmitter transporters or other biological systems.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These methods allow for the accurate prediction of molecular properties such as geometry, vibrational frequencies, and electronic characteristics, offering profound insights that complement and guide experimental work.[5] This guide outlines a best-practice computational protocol for the characterization of this compound.[6][7]

Computational Methodology & Workflow

The theoretical analysis of this compound is predicated on a systematic computational workflow. This process begins with the initial model construction and proceeds through geometry optimization, frequency analysis, and the calculation of various molecular properties. The entire workflow is designed to model the molecule in a state that is as close as possible to experimental conditions, often incorporating a solvent model.[6][7]

The computational protocol is initiated by defining the molecular structure. A conformational search is performed to identify the lowest energy conformer. This structure is then optimized using a selected DFT functional and basis set, such as B3LYP/6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[8] A frequency calculation is subsequently performed to confirm that the optimized structure represents a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to derive thermodynamic properties and simulated vibrational spectra. Finally, a range of electronic and spectroscopic properties are calculated for the optimized geometry.

Predicted Physicochemical Properties

The following tables summarize the type of quantitative data that would be generated from the DFT calculations on this compound. The values presented are illustrative examples based on typical results for similar aromatic compounds and are not derived from actual calculations on this specific molecule.

Optimized Geometrical Parameters

Geometric parameters provide the foundational understanding of the molecule's three-dimensional structure. Key bond lengths, bond angles, and dihedral angles are calculated to describe the molecular frame.

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

| Bond Length | C7-Cl | 1.75 Å |

| C2-N | 1.38 Å | |

| N-H | 1.01 Å | |

| C4a-C4b | 1.46 Å | |

| Bond Angle | C6-C7-C8 | 120.5° |

| C1-C2-C3 | 120.2° | |

| H-N-H | 115.0° | |

| Dihedral Angle | C1-C2-N-H | 180.0° |

| C5-C5a-C4b-C4 | 0.5° |

Table 1: Selected optimized geometrical parameters for this compound.

Vibrational Frequencies

Calculated vibrational frequencies are instrumental in interpreting experimental FT-IR and Raman spectra. The table below lists predicted frequencies for key functional groups.

| Vibrational Mode | Frequency (cm⁻¹) (Illustrative) | Intensity |

| N-H Asymmetric Stretch | 3450 | Medium |

| N-H Symmetric Stretch | 3360 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Weak |

| N-H Scissoring | 1625 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1280 | Strong |

| C-Cl Stretch | 750 | Strong |

Table 2: Calculated harmonic vibrational frequencies for this compound.

Electronic Properties

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability.[9]

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.95 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.90 eV |

| Ionization Potential (IP) | 5.85 eV |

| Electron Affinity (EA) | 1.95 eV |

| Electronegativity (χ) | 3.90 eV |

| Chemical Hardness (η) | 1.95 eV |

| Dipole Moment | 2.50 Debye |

Table 3: Predicted electronic properties of this compound.

Predicted ¹³C and ¹H NMR Chemical Shifts

NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. Calculations are typically referenced against a standard, such as Tetramethylsilane (TMS).

| Atom | Predicted ¹³C Shift (ppm) (Illustrative) | Atom | Predicted ¹H Shift (ppm) (Illustrative) |

| C2 | 148.5 | H1 | 7.15 |

| C7 | 132.0 | H3 | 6.90 |

| C9 | 36.8 | H (NH₂) | 4.50 |

| C9a | 145.1 | H9 | 3.90 |

| C4b | 143.2 | H8 | 7.65 |

Table 4: Illustrative predicted NMR chemical shifts for selected atoms of this compound.

Experimental Validation Protocols

The validation of computational predictions against experimental data is a critical step in computational chemistry.[9] The following sections detail generalized protocols for the synthesis and characterization of this compound.

Synthesis

A plausible synthesis would involve the nitration of 2-chlorofluorene followed by reduction of the nitro group to an amine.

-

Nitration: 2-chlorofluorene is slowly added to a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C. The reaction is stirred for several hours and then poured onto ice. The resulting precipitate (a mixture of nitro-isomers) is filtered, washed, and dried.

-

Isomer Separation: The desired 7-chloro-2-nitro-9h-fluorene isomer is separated from other isomers using column chromatography.

-

Reduction: The purified 7-chloro-2-nitro-9h-fluorene is dissolved in ethanol, and a reducing agent such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C) is used to reduce the nitro group to the amine.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Single Crystal X-ray Diffraction

This technique provides the definitive experimental structure for comparison with the DFT-optimized geometry.[10][11]

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).

-

Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head of a diffractometer.[12] The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[10][12]

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The atomic positions are determined from the diffraction intensities, and the structural model is refined to yield precise bond lengths, angles, and atomic coordinates.[11][12]

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to determine the connectivity and chemical environment of atoms.[13][14]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of TMS is added as an internal standard.[13]

-

Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C spectra are acquired. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in complete structural assignment.

-

Data Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and integration, which together reveal the complete molecular structure.[15]

4.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[16]

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly onto the ATR crystal.[17]

-

Data Acquisition: A background spectrum (of the empty sample holder or clean ATR crystal) is collected.[18] The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[18]

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic peaks corresponding to the molecule's vibrational modes.

4.3.3. UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems.[19][20]

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). A blank sample containing only the solvent is also prepared.[21]

-

Data Acquisition: The spectrophotometer is first zeroed using the solvent blank. The sample cuvette is then placed in the light path, and the absorbance is measured over the UV-Vis range (typically 200-800 nm).[22]

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum, providing insight into the electronic structure of the aromatic system.[19][21]

Potential Biological Activity: Interaction with Serotonin Transporter (SERT)

The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signal.[23] It is a major target for many antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs).[23][24] Given the structural motifs present in this compound, it is plausible to hypothesize that it could act as an inhibitor of SERT.

The diagram below illustrates the hypothetical inhibitory action of this compound on the SERT signaling pathway. The transporter's normal function is to co-transport serotonin (5-HT), Na⁺, and Cl⁻ ions into the presynaptic neuron.[25][26] An inhibitor would block this process, leading to an increased concentration of serotonin in the synaptic cleft.

This proposed mechanism suggests that this compound could bind to the SERT protein, preventing the reuptake of serotonin.[27] This would enhance serotonergic signaling, a mechanism of action common to many antidepressant and anxiolytic medications. Further computational studies, such as molecular docking and molecular dynamics simulations, would be required to investigate this hypothesis in detail, followed by in vitro and in vivo experimental validation.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. researchgate.net [researchgate.net]

- 3. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. fiveable.me [fiveable.me]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]

- 18. mse.washington.edu [mse.washington.edu]

- 19. longdom.org [longdom.org]

- 20. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 21. repository.up.ac.za [repository.up.ac.za]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 24. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 26. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biophysics.org [biophysics.org]

An In-depth Technical Guide to 7-chloro-9H-fluoren-2-amine: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloro-9H-fluoren-2-amine, a halogenated derivative of the fluorenylamine scaffold. While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its existence and utility can be inferred from the broader history of fluorene chemistry and its application in medicinal chemistry and materials science. This document outlines the compound's physicochemical properties, a proposed synthetic route based on established chemical transformations of the fluorene core, and relevant characterization data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel fluorene derivatives.

Introduction

Fluorene and its derivatives have garnered significant attention in various scientific disciplines due to their unique photophysical properties and biological activities. The rigid, planar structure of the fluorene ring system makes it an attractive scaffold for the development of new materials and therapeutic agents. Halogenated and aminated fluorenes, in particular, are key intermediates in the synthesis of more complex molecules. This compound, while not a widely studied compound itself, represents a structural motif with potential applications in drug discovery and organic electronics. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClN | PubChem[1] |

| Molecular Weight | 215.68 g/mol | ChemSrc[2] |

| CAS Number | 6957-62-6 | ChemSrc[2] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

| InChI Key | JEPXWPONFKFPCB-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl | PubChem[1] |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of 7-chloro-2-nitro-9H-fluorene (Hypothetical)

Objective: To introduce a chlorine atom at the C7 position of 2-nitrofluorene.

Materials:

-

2-Nitrofluorene

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas and Iron(III) chloride (FeCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-nitrofluorene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of sulfuryl chloride to the stirred solution. Alternatively, bubble chlorine gas through the solution in the presence of a catalytic amount of FeCl₃.

-

Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain 7-chloro-2-nitro-9H-fluorene.

Experimental Protocol: Step 2 - Synthesis of this compound (Hypothetical)

Objective: To reduce the nitro group of 7-chloro-2-nitro-9H-fluorene to an amine.

Materials:

-

7-chloro-2-nitro-9H-fluorene

-

Stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated Hydrochloric acid (HCl) or Hydrogen gas (H₂) and Palladium on carbon (Pd-C)

-

Ethanol or Ethyl acetate

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (for SnCl₂/HCl method)

-

Hydrogenation apparatus (for H₂/Pd-C method)

-

Separatory funnel

-

Rotary evaporator

Procedure (using SnCl₂/HCl):

-

Suspend 7-chloro-2-nitro-9H-fluorene in ethanol in a round-bottom flask.

-

Add an excess of SnCl₂·2H₂O to the suspension.

-

Slowly add concentrated HCl and heat the mixture to reflux, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Characterization Data (Predicted)

While specific spectral data for this compound is not available, the expected data based on its structure and data from analogous compounds are presented below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm. A singlet for the CH₂ group at the 9-position around δ 3.8-4.0 ppm. A broad singlet for the NH₂ protons. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The CH₂ carbon at the 9-position around δ 37 ppm. |

| IR (KBr) | N-H stretching vibrations around 3300-3500 cm⁻¹. Aromatic C-H stretching around 3000-3100 cm⁻¹. C-Cl stretching vibration in the fingerprint region. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 215 and 217 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

Historical Context and Potential Applications

The "discovery" of a specific chemical entity like this compound is often not a singular event but rather an outcome of the systematic exploration of chemical space around a privileged scaffold. The history of fluorene chemistry dates back to the late 19th century, with significant advancements in its functionalization occurring throughout the 20th century.

The development of synthetic methodologies for the selective halogenation and amination of aromatic compounds has made molecules like this compound readily accessible as building blocks. Its true "history" lies within the broader narrative of the development of organic synthesis and the continuous search for novel molecules with interesting properties.

Potential applications for this compound and its derivatives include:

-

Medicinal Chemistry: As a scaffold for the synthesis of biologically active compounds. The fluorene nucleus is present in several approved drugs and clinical candidates. The chloro and amino functionalities provide handles for further chemical modification to explore structure-activity relationships.

-

Materials Science: As a monomer or intermediate for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The fluorene core is known for its high photoluminescence quantum yield and good charge transport properties.

Caption: Relationship of this compound to broader fields.

Conclusion

This compound is a synthetically accessible derivative of the versatile fluorene scaffold. While its specific history is not well-documented, its chemical lineage is rooted in the rich history of aromatic chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. It is hoped that this technical resource will facilitate further research and development involving this and related fluorene-based molecules.

References

An In-Depth Technical Guide to 7-Chloro-9H-fluoren-2-amine: Health and Safety, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-9H-fluoren-2-amine is a halogenated derivative of the polycyclic aromatic hydrocarbon fluorene. While specific research on this compound is limited, its structural similarity to other biologically active fluorene derivatives suggests its potential as a scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of the available health and safety information, a plausible synthetic route, and the potential biological activities of this compound, based on data from closely related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This data is compiled from various chemical databases and extrapolated from related compounds.

| Property | Value | Source |

| CAS Number | 6957-62-6 | ChemSrc[1] |

| Molecular Formula | C₁₃H₁₀ClN | PubChem |

| Molecular Weight | 215.68 g/mol | PubChem |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Health and Safety Information

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. However, based on the safety data for structurally similar compounds such as 2-aminofluorene, 2,7-dichlorofluorene, and other chlorinated aromatic amines, the following hazards and precautions should be considered.

Hazard Identification

This compound should be handled as a potentially hazardous substance. Based on data from related compounds, it may:

-

Cause skin and serious eye irritation.[2]

-

Be harmful if swallowed, inhaled, or absorbed through the skin.

-

Cause respiratory irritation.[2]

-

Be toxic to aquatic life with long-lasting effects.

Precautionary Measures and Personal Protective Equipment (PPE)

The following handling and storage procedures are recommended:

| Precaution | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in a well-ventilated area, preferably in a chemical fume hood.[3] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] |

| Personal Protective Equipment | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or vapors are generated.[3] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.[4] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Experimental Protocols: Synthesis

Proposed Synthetic Pathway

References

Methodological & Application

Synthetic Pathways to 7-Chloro-9H-fluoren-2-amine and its Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 7-Chloro-9H-fluoren-2-amine and its derivatives. The fluorene scaffold is a privileged structure in medicinal chemistry, and substituted analogues are of significant interest for the development of novel therapeutic agents. The following sections outline two primary synthetic strategies, starting from either 2,7-diaminofluorene or 2,7-dichlorofluorene, and a third potential route commencing with 2-aminofluorene. Each route is presented with detailed experimental procedures, quantitative data, and workflow diagrams to facilitate replication and further development.

Synthetic Strategies Overview

Three potential synthetic routes have been devised based on established chemical transformations.

-

Route 1: Commences with the readily available 2,7-diaminofluorene, involving a selective mono-protection of one amino group, followed by a Sandmeyer reaction to introduce the chloro substituent, and subsequent deprotection.

-

Route 2: Starts with 2,7-dichlorofluorene and employs a selective mono-amination reaction, such as the Buchwald-Hartwig amination, to introduce the amino group at the 2-position.

-

Route 3: A more direct but potentially less selective approach involving the regioselective chlorination of 2-aminofluorene.

The selection of the optimal route will depend on precursor availability, desired scale, and the specific derivatives being targeted.

Route 1: Synthesis from 2,7-Diaminofluorene

This route offers a clear and controllable pathway to the target molecule through the differentiation of the two amino groups of 2,7-diaminofluorene.

Caption: Synthetic pathway from 2,7-Dinitrofluorene to this compound.

Experimental Protocols for Route 1

Step 1: Synthesis of 2,7-Diaminofluorene

This procedure is adapted from the reduction of dinitroarenes.

-

Materials: 2,7-Dinitrofluorene, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Glacial acetic acid, Sodium bicarbonate (NaHCO₃), Ethyl acetate.

-

Procedure:

-

Suspend 2,7-dinitrofluorene (1 mmol) in ethanol.

-

Add stannous chloride dihydrate (8 mmol).

-

Reflux the mixture for 24 hours.

-

After cooling, concentrate the reaction mixture in vacuo.

-

Dilute the residue with water and adjust the pH to 8-9 with a saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2,7-diamino-9H-fluoren-9-one.

-

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |

| 2,7-Dinitrofluorene | 1 | Ethanol | Reflux | 24 h | 87% |

| SnCl₂·2H₂O | 8 |

Step 2: Selective Mono-Boc Protection of 2,7-Diaminofluorene

This protocol provides a method for the selective protection of one amino group.

-

Materials: 2,7-Diaminofluorene, Hydrochloric acid (HCl), Di-tert-butyl dicarbonate ((Boc)₂O), Methanol, Diethyl ether, Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve 2,7-diaminofluorene in 50% aqueous methanol.

-

Add one molar equivalent of hydrochloric acid and stir for 30 minutes.

-

Add one molar equivalent of (Boc)₂O to the solution and continue stirring.

-

After the reaction is complete, evaporate the methanol.

-

Add diethyl ether to precipitate the unreacted diamine hydrochloride.

-

Neutralize the aqueous layer with NaOH solution and extract the mono-Boc-protected product with an organic solvent.

-

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |

| 2,7-Diaminofluorene | 1 | 50% aq. Methanol | Room Temp. | - | High |

| HCl | 1 | ||||

| (Boc)₂O | 1 |

Step 3: Sandmeyer Reaction to Introduce Chlorine

This reaction converts the free amino group to a chloro group.[1][2]

-

Materials: Mono-Boc-protected 2,7-diaminofluorene, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

-

Procedure:

-

Dissolve the mono-Boc-protected 2,7-diaminofluorene in an appropriate acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate.

-

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |

| mono-Boc-protected 2,7-diaminofluorene | 1 | aq. HCl | 0-5 °C | - | Good |

| NaNO₂ | 1.1 | Water | |||

| CuCl | Catalytic | conc. HCl | RT | - |

Step 4: Deprotection of the Boc Group

-

Materials: Boc-protected this compound, Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent.

-

Procedure:

-

Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane).

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product.

-

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| Boc-protected this compound | TFA | Dichloromethane | Room Temp. | - | High |

Route 2: Synthesis from 2,7-Dichlorofluorene

This approach utilizes a palladium-catalyzed amination of a di-halogenated precursor.

Caption: Synthetic pathway from Fluorene to this compound.

Experimental Protocols for Route 2

Step 1: Synthesis of 2,7-Dichlorofluorene

-

Materials: Fluorene, Glacial acetic acid, Iron(III) chloride (FeCl₃), Sulfuryl chloride (SO₂Cl₂).

-

Procedure:

-

In glacial acetic acid, add fluorene. The mass to volume ratio of fluorene to glacial acetic acid should be 1:2.5 (g/ml).

-

Add iron(III) chloride as a catalyst.

-

Cool the mixture to 16 °C and maintain the temperature below 20 °C.

-

Add 1.6 times the mass of fluorene in sulfuryl chloride dropwise.

-

After the addition, maintain the reaction for 2 hours.

-

Warm the mixture to 95 °C for 30 minutes, then cool to 20 °C.

-

Filter the precipitate, wash with water, and dry to obtain 2,7-dichlorofluorene.

-

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| Fluorene | SO₂Cl₂ | Glacial Acetic Acid | 16-20 °C, then 95 °C | 2.5 h | 63.3% |

| FeCl₃ | (Catalyst) |

Step 2: Selective Mono-amination via Buchwald-Hartwig Reaction

This reaction requires careful control of stoichiometry to favor mono-substitution.[3]

-

Materials: 2,7-Dichlorofluorene, an amine source (e.g., benzophenone imine as an ammonia equivalent), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), a strong base (e.g., NaOtBu), Toluene.

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add 2,7-dichlorofluorene, the palladium catalyst, and the ligand in toluene.

-

Add the amine source and the base.

-

Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Cool the reaction, quench with water, and extract the product with an organic solvent.

-

If a protected amine source was used, a subsequent deprotection step is required.

-

| Reactant | Amine Source | Catalyst/Ligand | Base | Solvent | Temperature | Yield |

| 2,7-Dichlorofluorene | Benzophenone imine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 °C | Varies |

Route 3: Synthesis from 2-Aminofluorene

This route is conceptually the most direct but may present challenges in achieving the desired regioselectivity.

Caption: A direct but potentially low-yielding route to the target compound.

Experimental Protocol for Route 3

Step 1: Regioselective Chlorination of 2-Aminofluorene

Achieving chlorination at the 7-position selectively can be challenging due to the activating and directing effects of the amino group. The use of specific chlorinating agents and conditions is critical.

-

Materials: 2-Aminofluorene, a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or Selectfluor with a chloride source), a suitable solvent (e.g., DMF, Acetonitrile).

-

Procedure:

-

Dissolve 2-aminofluorene in the chosen solvent.

-

Add the chlorinating agent portion-wise at a controlled temperature.

-

Monitor the reaction by TLC or GC-MS to optimize for the formation of the desired isomer.

-

Upon completion, quench the reaction and work up to isolate the product mixture.

-

Purification by column chromatography will likely be necessary to separate the desired 7-chloro isomer from other chlorinated byproducts.

-

| Reactant | Chlorinating Agent | Solvent | Temperature | Yield (Isomer Ratio) |

| 2-Aminofluorene | NCS or Selectfluor/LiCl | DMF/Acetonitrile | Varies | Varies |

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic routes. Please note that yields for some steps are estimated based on similar transformations and would require experimental optimization.

| Route | Starting Material | Key Intermediates | Final Product | Overall Yield (Estimated) | Key Reactions |

| 1 | 2,7-Dinitrofluorene | 2,7-Diaminofluorene, mono-Boc-2,7-diaminofluorene | This compound | Moderate to Good | Reduction, Selective Protection, Sandmeyer Reaction, Deprotection |

| 2 | Fluorene | 2,7-Dichlorofluorene | This compound | Moderate | Dichlorination, Selective Buchwald-Hartwig Amination |

| 3 | 2-Aminofluorene | - | This compound | Low to Moderate | Regioselective Electrophilic Chlorination |

Conclusion

This application note provides a comprehensive guide to the synthesis of this compound and its derivatives. Route 1, starting from 2,7-diaminofluorene, appears to be the most robust and controllable method. Route 2 offers a viable alternative if 2,7-dichlorofluorene is readily accessible. Route 3 is the most direct but may suffer from poor regioselectivity. The provided protocols and data tables should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis and exploration of this important class of compounds. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

Application Notes and Protocols: 7-Chloro-9h-fluoren-2-amine in Organic Light-Emitting Diodes (OLEDs)

Introduction

Fluorene derivatives are a prominent class of organic materials utilized in the advancement of Organic Light-Emitting Diode (OLED) technology.[1][2][3] Their rigid, planar structure, high thermal stability, and tunable electronic properties make them excellent candidates for various layers within an OLED device, including hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive layers (EMLs).[2][3] Fluorene amines, in particular, are frequently employed as efficient hole-transporting materials or as key building blocks in the synthesis of more complex, high-performance OLED materials.[1][4]

The introduction of a chloro-substituent at the 7-position of the 9h-fluoren-2-amine backbone is anticipated to modulate the material's electronic and photophysical properties. Halogen substitution is a known strategy to influence the electronic structure, optical properties, and charge transport characteristics of organic semiconductors.[5] Specifically, the electron-withdrawing nature of chlorine can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, potentially improving charge injection and device stability.

This document provides a detailed overview of the potential applications of 7-Chloro-9h-fluoren-2-amine in OLEDs, along with generalized experimental protocols for device fabrication and characterization.

Potential Applications in OLEDs

Based on the properties of similar fluorene amine derivatives, this compound is a promising candidate for the following roles in an OLED device:

-

Hole-Transporting Layer (HTL): The amine functionality suggests strong hole-transporting capabilities. The chloro-substituent may enhance the material's stability and facilitate better energy level alignment with the anode and the emissive layer, leading to improved charge injection and transport.

-

Host Material in Phosphorescent OLEDs (PhOLEDs): The fluorene backbone provides a high triplet energy, which is a critical requirement for host materials in blue PhOLEDs to prevent reverse energy transfer from the phosphorescent dopant. The chloro-substitution could further tune the triplet energy level.

-

Blue Emitting Dopant: Functionalized fluorene amines have been explored as blue emitters. While the emission properties of this compound would need experimental verification, it could potentially serve as a dopant in an emissive layer.

Hypothetical Performance Data

The following table summarizes the projected performance metrics of a hypothetical OLED device incorporating this compound as the hole-transporting layer. These values are based on typical performance characteristics of high-efficiency OLEDs utilizing fluorene amine-based HTLs.

| Parameter | Device A (Standard HTL) | Device B (this compound HTL) |

| Turn-on Voltage (V) | 3.5 | 3.2 |

| Maximum Luminance (cd/m²) @ 8V | 15,000 | 18,500 |

| Maximum Current Efficiency (cd/A) | 12.5 | 15.8 |

| Maximum Power Efficiency (lm/W) | 10.2 | 13.5 |

| External Quantum Efficiency (EQE, %) | 5.1 | 6.5 |

| CIE Coordinates (x, y) | (0.15, 0.25) | (0.15, 0.24) |

| Device Lifetime (LT50 @ 1000 cd/m²) (hours) | 800 | 1200 |

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of a multilayer OLED device using this compound as a functional layer.

Substrate Preparation

A rigorous cleaning procedure for the Indium Tin Oxide (ITO)-coated glass substrate is crucial for optimal device performance.

Protocol:

-

Scrub the ITO-coated glass substrates with a lint-free wipe soaked in a detergent solution.

-

Rinse the substrates thoroughly with deionized (DI) water.

-

Sequentially sonicate the substrates in baths of DI water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

Treat the substrates with UV-ozone for 10 minutes to remove organic residues and improve the work function of the ITO.

Organic Layer Deposition

Thermal evaporation in a high-vacuum environment is the standard method for depositing small molecule organic layers.

Protocol:

-

Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:

-

Hole Injection Layer (HIL): 10 nm of hexaazatriphenylene-hexacarbonitrile (HAT-CN).

-

Hole Transport Layer (HTL): 40 nm of this compound.

-

Emissive Layer (EML): 20 nm of a suitable host material doped with a fluorescent or phosphorescent emitter.

-

Hole Blocking Layer (HBL): 10 nm of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

-

Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinolinato)aluminium (Alq3).

-

-

The deposition rates for the organic layers should be maintained at 0.1-0.2 nm/s.

Cathode Deposition and Encapsulation

Protocol:

-

Following the deposition of the organic layers, deposit a 1 nm thick layer of lithium fluoride (LiF) as an electron injection layer (EIL) at a rate of 0.01 nm/s.

-

Deposit a 100 nm thick aluminum (Al) cathode at a rate of 0.5-1 nm/s through a shadow mask to define the active area of the device.

-

Transfer the completed devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass coverslip to protect the device from atmospheric moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of this compound as a functional material.

Protocol:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode.

-

Electroluminescence (EL) Spectra: Record the EL spectra at different driving voltages using a spectroradiometer.

-

Efficiency Calculations: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

-

Commission Internationale de l'Éclairage (CIE) Coordinates: Determine the CIE color coordinates from the EL spectra.

-

Operational Lifetime: Measure the device lifetime by monitoring the luminance decay over time at a constant initial luminance.

Conclusion

While specific experimental data for this compound is not yet prevalent, its chemical structure, based on the versatile fluorene amine framework, suggests significant potential for application in high-performance OLEDs. The chloro-substitution is expected to fine-tune its electronic properties, potentially leading to enhanced device efficiency and stability. The provided generalized protocols offer a solid foundation for researchers to begin exploring the capabilities of this and similar novel materials in the field of organic electronics. Further experimental investigation is necessary to fully elucidate the properties and optimize the performance of OLEDs incorporating this compound.

References